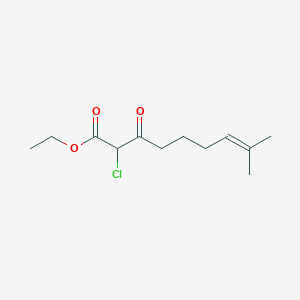
Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate is an organic compound classified as an ester. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound, with the molecular formula C11H17ClO3, is a derivative of nonenoic acid and is characterized by the presence of a chlorine atom, a methyl group, and an oxo group on its carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-8-methyl-3-oxonon-7-enoate typically involves the esterification of 2-chloro-8-methyl-3-oxonon-7-enoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-chloro-8-methyl-3-oxonon-7-enoic acid+ethanolH2SO4ethyl 2-chloro-8-methyl-3-oxonon-7-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 2-chloro-8-methyl-3-oxonon-7-enoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2-chloro-8-methyl-3-oxonon-7-enoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-8-methyl-3-oxonon-7-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chlorine atom and oxo group may also play a role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-3-oxonon-7-enoate: Similar structure but lacks the methyl group at the 8th position.
Methyl 2-chloro-8-methyl-3-oxonon-7-enoate: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 2-bromo-8-methyl-3-oxonon-7-enoate: Similar structure but has a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom, methyl group, and oxo group in the nonenoate backbone makes it a versatile compound for various applications .
Properties
CAS No. |
918503-39-6 |
|---|---|
Molecular Formula |
C12H19ClO3 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
ethyl 2-chloro-8-methyl-3-oxonon-7-enoate |
InChI |
InChI=1S/C12H19ClO3/c1-4-16-12(15)11(13)10(14)8-6-5-7-9(2)3/h7,11H,4-6,8H2,1-3H3 |
InChI Key |
ZLHYQZVDTWPUNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)CCCC=C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















